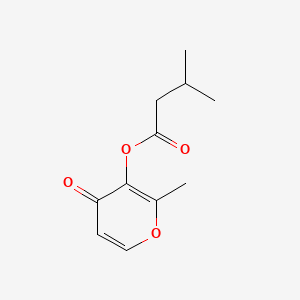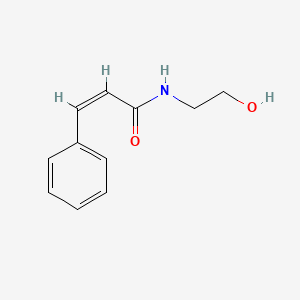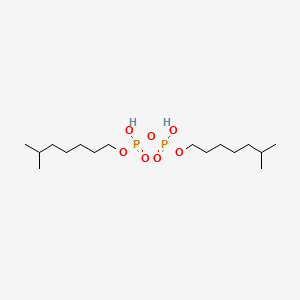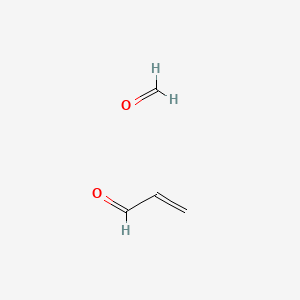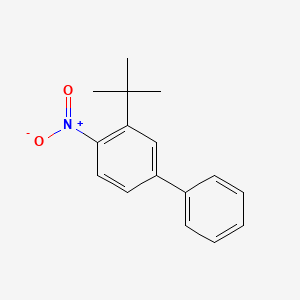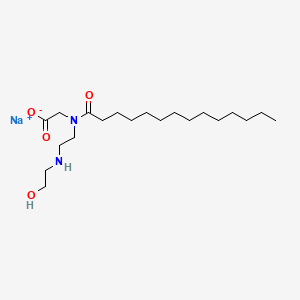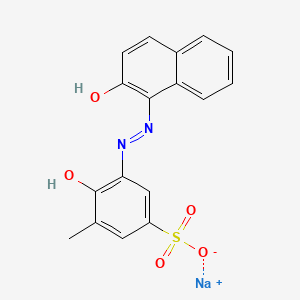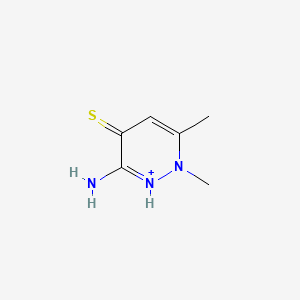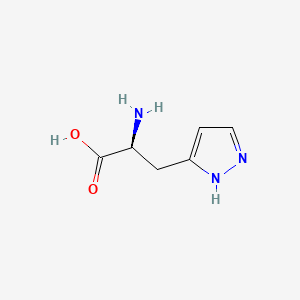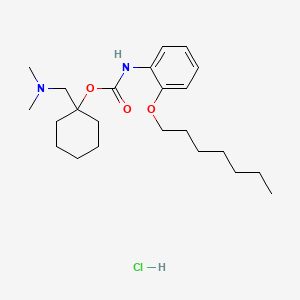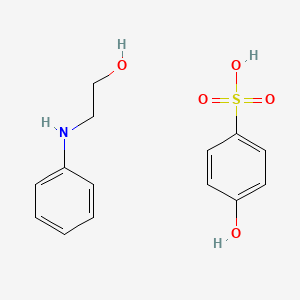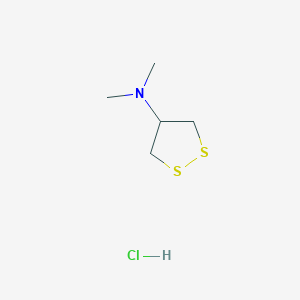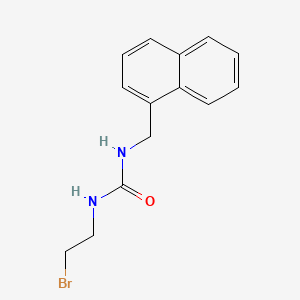
Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- is a synthetic organic compound that features a urea backbone substituted with a 2-bromoethyl group and a 1-naphthylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- typically involves the reaction of 1-naphthylmethylamine with 2-bromoethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{1-Naphthylmethylamine} + \text{2-Bromoethyl isocyanate} \rightarrow \text{Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)-} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the urea backbone or the substituents.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can introduce or modify functional groups on the urea backbone or the substituents.
Applications De Recherche Scientifique
Chemistry
In chemistry, Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of urea derivatives on biological systems. Its ability to undergo various chemical reactions makes it a useful tool for modifying biomolecules and studying their interactions.
Medicine
In medicine, Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with specific biological activities.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable for the synthesis of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- involves its interaction with molecular targets through its functional groups. The 2-bromoethyl group can participate in nucleophilic substitution reactions, while the 1-naphthylmethyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromoethyl N-(1-naphthyl)carbamate
- 2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine hydrobromide
Uniqueness
Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- is unique due to its specific combination of functional groups. The presence of both the 2-bromoethyl and 1-naphthylmethyl groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for both research and industrial purposes.
Propriétés
Numéro CAS |
102434-33-3 |
|---|---|
Formule moléculaire |
C14H15BrN2O |
Poids moléculaire |
307.19 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-3-(naphthalen-1-ylmethyl)urea |
InChI |
InChI=1S/C14H15BrN2O/c15-8-9-16-14(18)17-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10H2,(H2,16,17,18) |
Clé InChI |
IDDFUWIMESBRMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


